molecular formula C14H10F3NO2 B14126378 2,2,2-trifluoro-N-(3-phenoxyphenyl)acetamide

2,2,2-trifluoro-N-(3-phenoxyphenyl)acetamide

Cat. No.: B14126378
M. Wt: 281.23 g/mol
InChI Key: MGUNYTOIIMWFTM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-phenoxyphenyl)acetamide is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 g/mol This compound is characterized by the presence of trifluoromethyl and phenoxyphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-phenoxyphenyl)acetamide typically involves the reaction of 3-phenoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-(3-phenoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyphenyl group can interact with various proteins and enzymes, potentially inhibiting their activity. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(4-phenoxyphenyl)acetamide: Similar in structure but with the phenoxy group at a different position.

    2,2,2-Trifluoro-N-(3-(trifluoromethyl)phenyl)acetamide: Contains an additional trifluoromethyl group.

    2,2,2-Trifluoro-N-phenylacetamide: Lacks the phenoxy group, making it less complex

Uniqueness

2,2,2-Trifluoro-N-(3-phenoxyphenyl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)13(19)18-10-5-4-8-12(9-10)20-11-6-2-1-3-7-11/h1-9H,(H,18,19)

InChI Key

MGUNYTOIIMWFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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